

# In-Depth Technical Guide to Alpiniterpene A (CAS Number: 1448667-05-7)

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## Compound of Interest

Compound Name: *Alpiniterpene A*

Cat. No.: *B1163647*

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## Introduction

**Alpiniterpene A** is a naturally occurring sesquiterpene lactone isolated from the rhizomes of *Alpinia officinarum* Hance, a plant belonging to the Zingiberaceae (ginger) family.<sup>[1][2]</sup> This family of plants is a rich source of bioactive compounds with various traditional medicinal uses.<sup>[1][3]</sup> **Alpiniterpene A**, a cadinane sesquiterpene, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer research.<sup>[1]</sup> Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with its absolute configuration being established by quantum chemical Circular Dichroism (CD) calculations.<sup>[1]</sup>

## Chemical and Physical Properties

A summary of the known chemical and physical properties of **Alpiniterpene A** is presented in the table below.

Property	Value	Reference
CAS Number	1448667-05-7	[1]
Molecular Formula	C <sub>16</sub> H <sub>22</sub> O <sub>4</sub>	[1]
Molecular Weight	278.34 g/mol	[1]
Class	Sesquiterpene Lactone	[1]
Natural Source	Rhizomes of <i>Alpinia officinarum</i> Hance	[1][2]

## Spectroscopic Data

The structural elucidation of **Alpiniterpene A** was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1] While the primary literature provides detailed spectral data, a summary of the key spectroscopic characteristics is essential for compound identification and verification.

### Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Both <sup>1</sup>H NMR and <sup>13</sup>C NMR data are crucial for determining the carbon-hydrogen framework of **Alpiniterpene A**. This data, in conjunction with 2D NMR experiments like HMQC and HMBC, allows for the complete assignment of the molecule's structure.[1]

## Biological Activity and Potential Therapeutic Applications

Compounds isolated from *Alpinia officinarum* have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] While specific in-depth studies on the biological activities of **Alpiniterpene A** are still emerging, its classification as a sesquiterpene lactone suggests potential in these areas.

## Anti-inflammatory Activity

Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways. The potential of **Alpiniaterpene A** as an anti-inflammatory agent warrants further investigation.

## Anticancer Activity

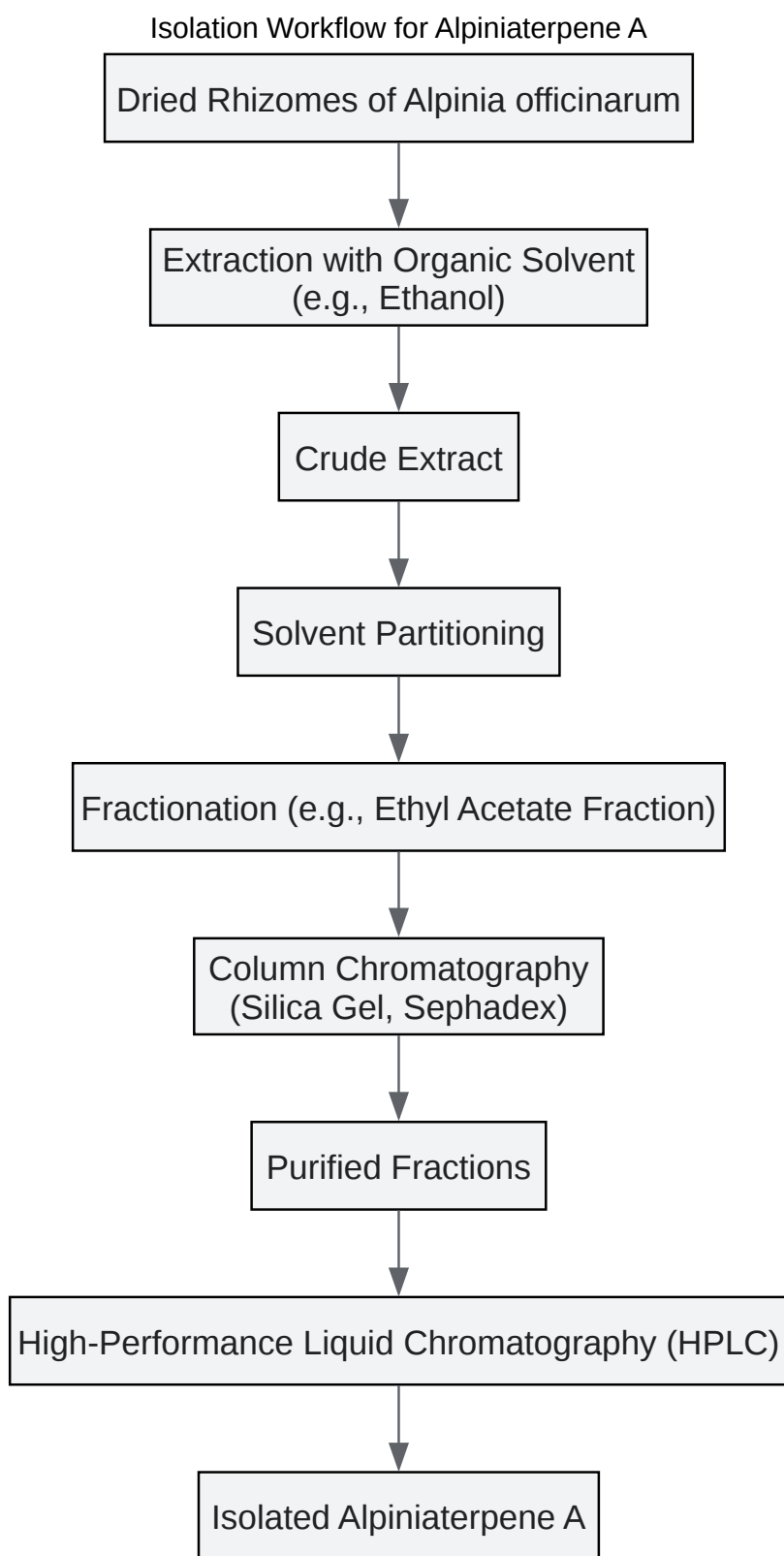
The cytotoxicity of various compounds from *Alpinia officinarum* against different cancer cell lines has been reported.[3] Future research will likely explore the specific anticancer potential of **Alpiniaterpene A** and its mechanism of action.

## Experimental Protocols

Detailed experimental protocols are fundamental for the replication and advancement of scientific research. The following sections outline the general methodologies for the isolation and characterization of **Alpiniaterpene A**, based on standard practices in natural product chemistry.

## Isolation of Alpiniaterpene A

The isolation of **Alpiniaterpene A** from the rhizomes of *Alpinia officinarum* typically involves the following workflow:[1]

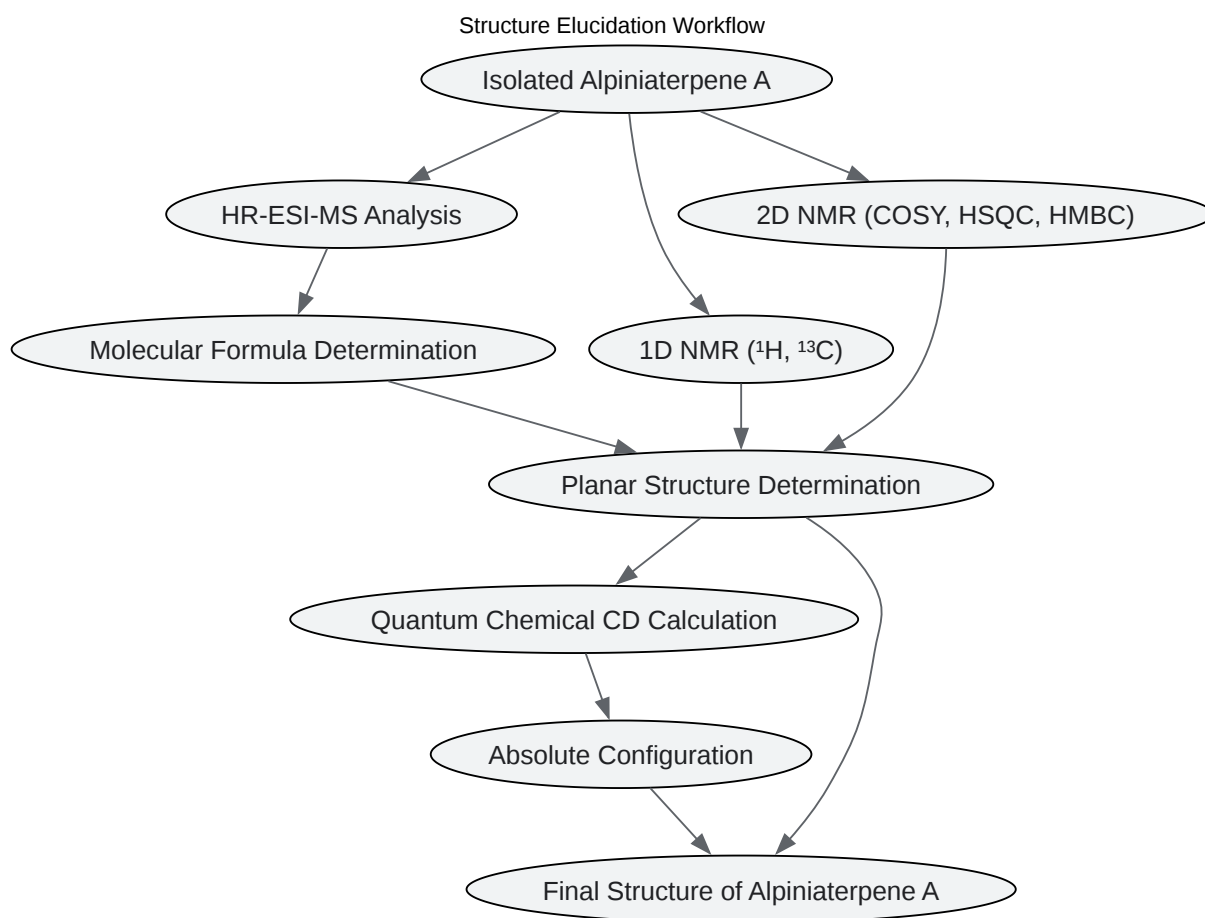


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Caption: General workflow for the isolation of **Alpiniterpene A**.

## Structure Elucidation

The determination of the chemical structure of the isolated compound involves a series of spectroscopic analyses:[1]



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Caption: Workflow for the structural elucidation of **Alpiniterpene A**.

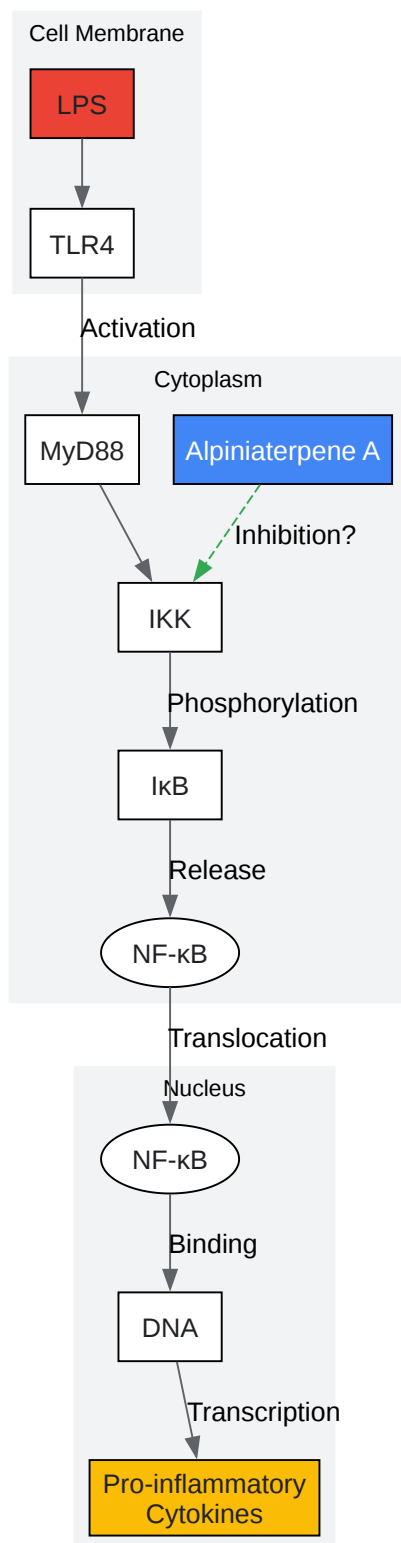
## Signaling Pathways

While the specific signaling pathways modulated by **Alpiniaterpene A** have not yet been fully elucidated, sesquiterpene lactones are known to interact with several key cellular pathways. Future research may investigate the effect of **Alpiniaterpene A** on pathways such as:

- **NF-κB Signaling Pathway:** A crucial regulator of inflammation and cell survival.
- **MAPK Signaling Pathway:** Involved in cellular processes like proliferation, differentiation, and apoptosis.
- **Apoptotic Pathways:** Investigating the induction of programmed cell death in cancer cells.

A hypothetical signaling pathway that could be investigated for **Alpiniaterpene A**'s anti-inflammatory effects is depicted below:

## Hypothetical Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)Caption: Hypothetical inhibition of the NF-κB pathway by **Alpiniterpene A**.

## Conclusion and Future Directions

**Alpiniaterpene A** is a novel sesquiterpene lactone with a well-characterized chemical structure. Its origin from a medicinally important plant, *Alpinia officinarum*, suggests its potential for further pharmacological investigation. Future research should focus on:

- Quantitative Biological Assays: Determining the specific  $IC_{50}$  values of **Alpiniaterpene A** in various anti-inflammatory and anticancer assays.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by **Alpiniaterpene A**.
- In Vivo Studies: Evaluating the efficacy and safety of **Alpiniaterpene A** in animal models of disease.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of **Alpiniaterpene A** to optimize its biological activity and pharmacokinetic properties.

The comprehensive data presented in this technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of **Alpiniaterpene A**.

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